molecular formula C40H79NaO10P+ B13139689 sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate

sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate

Cat. No.: B13139689
M. Wt: 774.0 g/mol
InChI Key: KPXRLCBGVWDJKW-KQWGQSANSA-N
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Description

Sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and long-chain fatty acids, making it a versatile molecule in both chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate typically involves the esterification of heptadecanoic acid with a glycerol derivative, followed by phosphorylation and subsequent sodium salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester and phosphate groups can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology

In biological research, this compound is utilized for its ability to interact with cell membranes, making it useful in studies involving membrane dynamics and protein-lipid interactions. It is also used in the formulation of liposomes and other drug delivery systems.

Medicine

Medically, this compound is investigated for its potential as a drug carrier, enhancing the solubility and bioavailability of hydrophobic drugs. Its biocompatibility and low toxicity make it a promising candidate for pharmaceutical applications.

Industry

In industrial applications, this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emulsifying properties. It is also employed in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with phospholipids and membrane-bound enzymes, influencing cellular homeostasis and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium lauryl sulfate: Another surfactant with a simpler structure, commonly used in detergents and personal care products.

    Sodium stearoyl lactylate: Used in food and cosmetic industries, known for its emulsifying properties.

    Sodium dodecylbenzenesulfonate: A synthetic surfactant used in industrial cleaning agents.

Uniqueness

Sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate stands out due to its complex structure, which provides unique properties such as enhanced biocompatibility and specific interactions with biological membranes. Its multifunctional nature makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C40H79NaO10P+

Molecular Weight

774.0 g/mol

IUPAC Name

sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate

InChI

InChI=1S/C40H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37-38,41-42H,3-36H2,1-2H3,(H,45,46);/q;+1/t37?,38-;/m1./s1

InChI Key

KPXRLCBGVWDJKW-KQWGQSANSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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